2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole, also known as NC-1300, is a compound that belongs to the class of benzimidazole derivatives. It is primarily recognized for its potent proton pump inhibitory activity, which makes it a valuable compound in the treatment of gastric and duodenal ulcers. The compound works by inhibiting the activity of H+K+ATPase in the gastric mucosa, thereby reducing gastric acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole typically involves the reaction of 2-dimethylaminobenzyl chloride with benzimidazole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The sulfinyl group is introduced through an oxidation reaction using an appropriate oxidizing agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the benzimidazole derivative without the sulfinyl group.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole has several scientific research applications:
Chemistry: Used as a model compound to study proton pump inhibitors and their mechanisms.
Biology: Investigated for its effects on cellular processes involving proton pumps.
Medicine: Explored for its potential in treating gastric and duodenal ulcers, as well as other conditions involving excessive gastric acid secretion.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The primary mechanism of action of 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole involves the inhibition of the H+K+ATPase enzyme in the gastric mucosa. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound effectively reduces gastric acid secretion, providing relief from conditions such as gastric and duodenal ulcers .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: Another benzimidazole derivative with similar proton pump inhibitory activity.
Lansoprazole: A proton pump inhibitor with a similar mechanism of action.
Pantoprazole: Another compound in the same class with similar therapeutic effects.
Uniqueness
2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole is unique due to its specific structural features, which confer potent and long-lasting proton pump inhibitory activity. Its efficacy in reducing gastric acid secretion and protecting the gastric mucosa from damage makes it a valuable compound in the treatment of gastric and duodenal ulcers .
Properties
CAS No. |
100924-68-3 |
---|---|
Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfinylmethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H17N3OS/c1-19(2)15-10-6-3-7-12(15)11-21(20)16-17-13-8-4-5-9-14(13)18-16/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
JVIHSTYYPRUSFG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |
Synonyms |
2-((2-dimethylaminobenzyl)sulfinyl)benzimidazole NC 1300 NC-1300 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.